Predicted Lipophilicity (clogP) vs. 2-Methylpiperidine Analog: 1.5-Log-Unit Reduction Enhances Aqueous Compatibility
The hydroxyethyl substituent on the target compound reduces predicted lipophilicity by approximately 1.5 log units relative to the 2-methylpiperidine analog AI3-37220. Using ChemAxon-based consensus clogP, the target compound yields clogP ≈ 2.1, whereas the 2-methyl analog yields clogP ≈ 3.6 . This shift brings the target compound within the optimal Lipinski logP range (1–3) and is expected to improve aqueous solubility and reduce non-specific protein binding.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.1 (consensus prediction) |
| Comparator Or Baseline | AI3-37220 (cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, CAS 69462-43-7): clogP ≈ 3.6 (consensus prediction) |
| Quantified Difference | ΔclogP ≈ –1.5 (target – comparator) |
| Conditions | In silico prediction using ChemAxon consensus model; validated against experimental logP for related piperidine-cyclohexenyl methanones. |
Why This Matters
A 1.5-log-unit reduction in clogP directly impacts formulation feasibility for aqueous biological assay buffers, reducing the need for DMSO co-solvents and improving dose-response reliability.
- [1] Molinstincts / ChemAxon consensus clogP prediction for cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone. Accessed via PinPools compound data aggregation, April 2026. View Source
